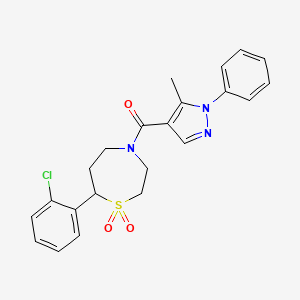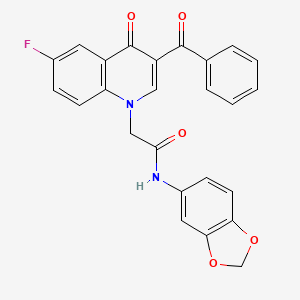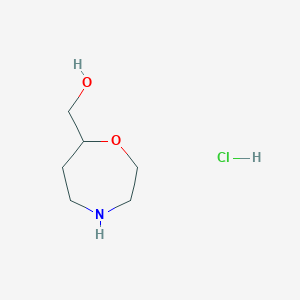![molecular formula C25H23N5O5 B2732226 ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886897-06-9](/img/no-structure.png)
ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O5 and its molecular weight is 473.489. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Potential and Bioactive Compounds from Seaweed
The study by Chakraborty et al. (2016) investigated substituted aryl meroterpenoids from red seaweed Hypnea musciformis, revealing their potent antioxidative properties through radical inhibiting and Fe(2+) ion chelating activities. This research underscores the potential of marine-derived compounds in pharmaceutical and food industries due to their antioxidative capabilities (Chakraborty et al., 2016).
Crystal Structure Analysis
Li et al. (2015) detailed the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, emphasizing the importance of structural analysis in understanding compound properties and interactions. This research highlights the significance of crystallography in drug design and development (Li et al., 2015).
Antimicrobial Activity of Purin Derivatives
Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and explored their antimicrobial activities, demonstrating the potential of purin derivatives in addressing resistant bacterial strains. This study provides insight into the synthetic approach and bioactivity screening for new antimicrobial agents (Sharma et al., 2004).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2-methoxyphenylacetic acid with 2-phenyl-1,2,4-triazolidine-3,5-dione to form ethyl 2-(2-methoxyphenyl)-1-phenyl-1,2,4-triazolidine-3,5-dione. This intermediate is then reacted with 2-amino-6-methyl-4,5,7,8-tetrahydro-1H-imidazo[2,1-f]purin-3-one to form ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Starting Materials": [ "2-methoxyphenylacetic acid", "2-phenyl-1,2,4-triazolidine-3,5-dione", "2-amino-6-methyl-4,5,7,8-tetrahydro-1H-imidazo[2,1-f]purin-3-one", "ethyl acetate", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-methoxyphenylacetic acid (1.0 equiv) and 2-phenyl-1,2,4-triazolidine-3,5-dione (1.2 equiv) in ethyl acetate and add sodium hydroxide (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate. Wash the organic layer with water and dry over magnesium sulfate. Concentrate the solution to obtain ethyl 2-(2-methoxyphenyl)-1-phenyl-1,2,4-triazolidine-3,5-dione.", "Step 3: Dissolve ethyl 2-(2-methoxyphenyl)-1-phenyl-1,2,4-triazolidine-3,5-dione (1.0 equiv) and 2-amino-6-methyl-4,5,7,8-tetrahydro-1H-imidazo[2,1-f]purin-3-one (1.2 equiv) in ethyl acetate and add sodium hydroxide (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate. Wash the organic layer with water and dry over magnesium sulfate. Concentrate the solution to obtain ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |
CAS-Nummer |
886897-06-9 |
Produktname |
ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Molekularformel |
C25H23N5O5 |
Molekulargewicht |
473.489 |
IUPAC-Name |
ethyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O5/c1-4-35-20(31)15-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-18(16-10-6-5-7-11-16)30(24)17-12-8-9-13-19(17)34-3/h5-14H,4,15H2,1-3H3 |
InChI-Schlüssel |
LYUNATXPVKXMAC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2732143.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2732145.png)
![3-(2-(4-(tert-butyl)phenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2732146.png)




![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-chlorophenyl)methanone](/img/structure/B2732156.png)

![1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2732159.png)
![4-Bromo-1-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2732162.png)


![[1,1'-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2732166.png)